

# (R)-4-Benzyl-2-oxazolidinone CAS number and structure

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## Compound of Interest

Compound Name: (R)-4-Benzyl-2-oxazolidinone

Cat. No.: B027034

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An In-depth Technical Guide to **(R)-4-Benzyl-2-oxazolidinone**

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identity and Properties

**(R)-4-Benzyl-2-oxazolidinone** is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. Its robust crystalline nature and reliable stereochemical control have made it an indispensable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.

Chemical Structure:

- Chemical Formula:  $C_{10}H_{11}NO_2$  [1][2][3][4]
- Molecular Weight: 177.20 g/mol [1][2][3][4][5]
- CAS Number: 102029-44-7 [1][2][3][4][6]
- Canonical SMILES: C1--INVALID-LINK--CC2=CC=CC=C2 [1][3]
- InChIKey: OJOFMLDBXPDXLQ-SECBINFHSA-N [1][2]

Physicochemical Properties:

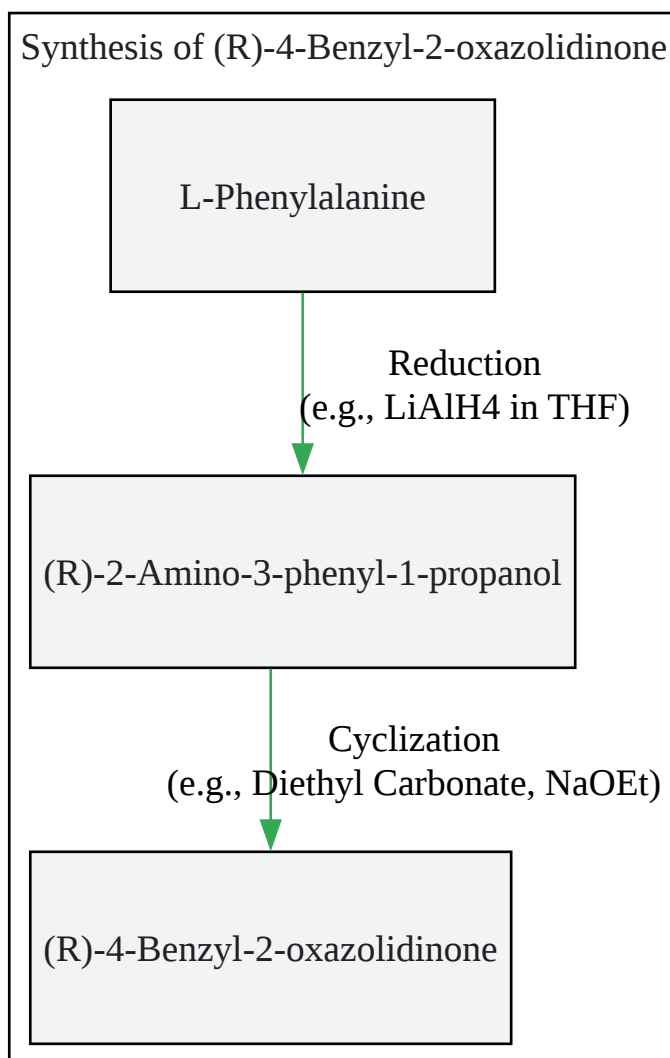
The physical and chemical properties of **(R)-4-Benzyl-2-oxazolidinone** are summarized in the table below. It is a white to off-white crystalline solid, soluble in many organic solvents but sparingly soluble in water.[1]

Property	Value	Reference
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	86 °C	[3][4]
Boiling Point	150-160 °C @ 0.5 Torr	[4]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[4]
Solubility	Soluble in methanol, ethanol, and chloroform; Insoluble in water.	[1][4]
Specific Rotation	+62° (c=1, CHCl <sub>3</sub> )	[4]

## Synthesis and Manufacturing

The most common synthetic route to **(R)-4-Benzyl-2-oxazolidinone** begins with the naturally occurring amino acid, L-phenylalanine.[7] This precursor is first reduced to the corresponding amino alcohol, (R)-2-amino-3-phenyl-1-propanol, which is then cyclized to form the final oxazolidinone ring.[7] While various reducing agents have been employed, a safer and more efficient method utilizes lithium aluminum hydride with a controlled quench, followed by cyclization with diethyl carbonate.[7] This process is advantageous due to the use of inexpensive reagents, environmental friendliness, and a high overall yield, making it suitable for large-scale production.[7]

A generalized workflow for the synthesis is presented below:



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A high-level overview of the synthesis of **(R)-4-Benzyl-2-oxazolidinone** from L-phenylalanine.

## Applications in Asymmetric Synthesis

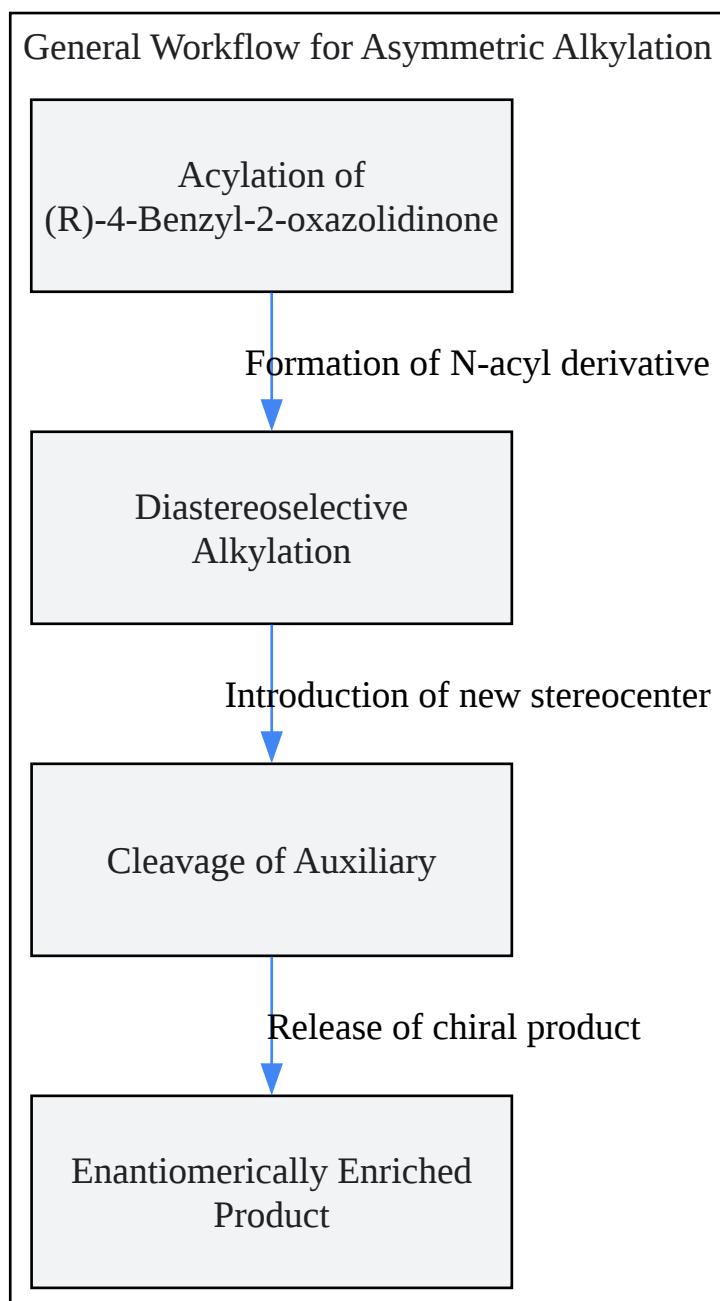
**(R)-4-Benzyl-2-oxazolidinone** is a cornerstone of modern asymmetric synthesis, primarily employed as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

The utility of **(R)-4-benzyl-2-oxazolidinone** extends to a variety of carbon-carbon bond-forming reactions, including:

- Asymmetric Alkylation: Enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation.[8] The bulky benzyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[8]
- Asymmetric Aldol Reactions: Boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.[9] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model.[8]
- Asymmetric Conjugate Additions: N-enoyl oxazolidinones are effective Michael acceptors in conjugate addition reactions with various nucleophiles.
- Asymmetric Diels-Alder Reactions: N-acryloyl derivatives can participate in diastereoselective Diels-Alder cycloadditions.

These applications have been instrumental in the synthesis of numerous biologically active compounds and natural products, including the preparation of enantiopure carbocyclic nucleosides that act as HIV protease inhibitors, as well as in the synthesis of  $\beta$ -lactams and  $\alpha$ -amino acids.[1][6]

The general workflow for an asymmetric alkylation using an oxazolidinone auxiliary is depicted below:



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A simplified workflow for asymmetric alkylation using an oxazolidinone chiral auxiliary.

## Experimental Protocols

The following are representative experimental protocols for the key steps in utilizing **(R)-4-benzyl-2-oxazolidinone** in asymmetric synthesis. These protocols are adapted from

established procedures for the (S)-enantiomer and are directly applicable to the (R)-enantiomer.[9]

#### Protocol 1: N-Acylation of **(R)-4-Benzyl-2-oxazolidinone**

This procedure describes the acylation of the oxazolidinone auxiliary with an acid chloride to form the corresponding N-acyl imide.

- Materials:
  - **(R)-4-Benzyl-2-oxazolidinone**
  - Acyl chloride (e.g., propionyl chloride)
  - n-Butyllithium (n-BuLi) in hexanes
  - Anhydrous tetrahydrofuran (THF)
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
  - Brine
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:
  - To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add **(R)-4-benzyl-2-oxazolidinone** (1.0 equivalent) and anhydrous THF.
  - Cool the solution to -78 °C using a dry ice/acetone bath.
  - Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
  - Add the acyl chloride (1.1 equivalents) dropwise.
  - Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
  - Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Protocol 2: Asymmetric Alkylation of N-Acyl-(**R**)-4-Benzyl-2-oxazolidinone

This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.

- Materials:
  - N-Propionyl-(**R**)-4-benzyl-2-oxazolidinone
  - Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
  - Alkylating agent (e.g., benzyl bromide)
  - Anhydrous tetrahydrofuran (THF)
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Procedure:
  - To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(**R**)-4-benzyl-2-oxazolidinone (1.0 equivalent) and anhydrous THF.
  - Cool the solution to -78 °C.
  - Slowly add a solution of the strong base (1.1 equivalents) in THF dropwise.
  - Stir the mixture at -78 °C for 1 hour to form the enolate.
  - Add the alkylating agent (1.2 equivalents) dropwise.
  - Stir the reaction at -78 °C for 4 hours.

- Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Allow the mixture to warm to room temperature and perform an aqueous workup followed by extraction with an organic solvent.
- Dry the combined organic layers, concentrate, and purify the product by chromatography.

## Safety and Handling

**(R)-4-Benzyl-2-oxazolidinone** is irritating to the eyes, respiratory system, and skin.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It is recommended to work in a well-ventilated area or a fume hood.[1] The compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][3]

Hazard and Precautionary Statements:

GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Warning	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	P261: Avoid breathing dust P264: Wash skin thoroughly after handling P280: Wear protective gloves/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	



## Conclusion

**(R)-4-Benzyl-2-oxazolidinone** is a powerful and versatile chiral auxiliary that has significantly impacted the field of asymmetric synthesis. Its predictable stereochemical control, ease of handling, and the ability to be efficiently synthesized make it a valuable tool for chemists in academia and industry. The methodologies developed around this and related oxazolidinones continue to be fundamental in the stereoselective construction of complex organic molecules, driving innovation in drug discovery and development.

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